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This document provides detailed application notes and protocols for the co-transcriptional

capping of messenger RNA (mRNA) using 7-methylguanosine (m7G) cap analogs. The 5' cap

is a critical modification for the stability, translation, and reduced immunogenicity of mRNA,

making it an essential consideration in the development of mRNA-based therapeutics and

vaccines.

Introduction to Co-transcriptional Capping
Co-transcriptional capping is a streamlined method for producing 5'-capped mRNA in a single

in vitro transcription (IVT) reaction.[1][2] This process involves the inclusion of a cap analog,

such as 7-methylguanosine 5'-triphosphate-5'-guanosine (m7G(5')ppp(5')G or mCap), or

advanced versions like Anti-Reverse Cap Analogs (ARCAs) and CleanCap® reagents, in the

IVT mixture.[1][3] The cap analog competes with GTP for initiation of transcription by a phage

RNA polymerase (e.g., T7, SP6), leading to its incorporation at the 5' end of the nascent mRNA

transcript.[1][4]

This method offers a significant advantage over post-transcriptional capping by eliminating

subsequent enzymatic steps and purification, thereby saving time and resources.[2] The
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efficiency of co-transcriptional capping is influenced by the choice of cap analog, its

concentration relative to GTP, and the promoter sequence of the DNA template.[4][5]

Cap Analog Technologies: A Comparative Overview
Several types of cap analogs are available for co-transcriptional capping, each with distinct

characteristics impacting capping efficiency and the quality of the resulting mRNA.
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Cap Analog
Technology

Cap Structure
Typical
Capping
Efficiency

Key
Advantages

Consideration
s

Standard Cap

Analog

(m7GpppG)

Cap-0 ~70% (variable) Cost-effective.

Can be

incorporated in

the reverse

orientation,

leading to a non-

functional cap.[6]

Yields can be

lower due to

GTP competition.

[4]

Anti-Reverse

Cap Analog

(ARCA)

Cap-0 50-80%

Modified to

prevent reverse

incorporation,

resulting in a

higher proportion

of correctly

capped mRNA

and improved

translation

efficiency.[1][6]

Capping

efficiency is still

not optimal.[2]

Requires an

additional

enzymatic step

to convert Cap-0

to Cap-1.[2]

Trinucleotide

Cap Analogs

(e.g.,

CleanCap® AG)

Cap-1 >95%

High capping

efficiency in a

single step.[3][7]

Produces a Cap-

1 structure,

which can

enhance

translation and

help evade the

innate immune

response.[7][8]

May require

specific promoter

sequences (e.g.,

AG initiation site

for CleanCap®

AG).[9] Can be

more expensive

and may have

licensing

requirements.[2]
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Experimental Protocols
General Guidelines for In Vitro Transcription

To prevent RNase contamination, always wear gloves and use nuclease-free tubes and

reagents.[9]

Thaw all reaction components at room temperature, but keep enzymes on ice.[8]

Mix reagents thoroughly by pipetting and centrifuge briefly to collect the contents at the

bottom of the tube before incubation.[8]

Protocol for Co-transcriptional Capping using a
Standard Cap Analog (e.g., m7G(5')ppp(5')G)
This protocol is a general guideline and may require optimization based on the specific

template and desired yield. The key to successful co-transcriptional capping is to maintain a

higher concentration of the cap analog relative to GTP. A commonly used ratio is 4:1 (cap

analog:GTP).[4]

Reaction Setup (20 µL reaction):
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Component Volume Final Concentration

Nuclease-Free Water Variable -

10X Transcription Buffer 2 µL 1X

ATP, CTP, UTP (100 mM each) 0.5 µL each 2.5 mM each

GTP (100 mM) 0.2 µL 1 mM

Cap Analog (e.g.,

m7G(5')ppp(5')G, 40 mM)
2 µL 4 mM

Linearized DNA Template (1

µg/µL)
1 µL 50 ng/µL

RNase Inhibitor 1 µL -

T7 RNA Polymerase 2 µL -

Total Volume 20 µL

Procedure:

Assemble the reaction at room temperature in the order listed above.

Mix thoroughly by gentle pipetting.

Incubate at 37°C for 2 hours.[8] Longer incubation times may not necessarily increase the

yield of full-length transcripts.

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at

37°C for 15 minutes.[9]

Purify the synthesized mRNA using a suitable RNA cleanup kit or lithium chloride

precipitation.[8][10]

Protocol for Co-transcriptional Capping using
CleanCap® AG Reagent
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This protocol is adapted for the use of a trinucleotide cap analog and requires a specific

transcription initiation site in the DNA template.[9]

Important Note on Template Sequence: The use of CleanCap® AG requires the DNA template

to have a T7 promoter followed by an "AG" initiation sequence instead of the standard "GG".[9]

Reaction Setup (40 µL reaction):

Component Volume Final Concentration

Nuclease-free Water Variable -

T7 RNA Polymerase Mix 20 µL -

Linearized DNA Template (0.5

µg)
Variable -

CleanCap® Reagent AG 4 µL -

Total Volume 40 µL

Note: This is a generalized example based on available protocols. Refer to the manufacturer's

specific instructions for precise component concentrations and volumes.

Procedure:

Set up the reaction at room temperature in the specified order.[8]

Mix thoroughly and incubate at 37°C for 2 hours.[8]

Proceed with optional DNase treatment and subsequent purification of the synthesized

mRNA.[8]

Quality Control and Analysis
The efficiency of capping can be assessed using various methods, including:

Fluorescent Labeling: A fluorescent marker can be attached to the 5' cap, and the

fluorescence level will be proportional to the capping efficiency.[3]
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Ribozyme Assays: These assays use a ribozyme to cleave the mRNA near the 5' end,

generating short cleavage products that can be analyzed to distinguish between capped and

uncapped ends.[3]

LC-MS/MS Analysis: This provides a highly accurate and quantitative assessment of capping

efficiency.[11]
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Click to download full resolution via product page

Caption: Workflow for co-transcriptional capping of mRNA.
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Caption: Competition of cap analog and GTP during transcription initiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15571453?utm_src=pdf-custom-synthesis
https://lifesciences.danaher.com/us/en/library/mrna-capping.html
https://www.takarabio.com/learning-centers/mrna-and-cdna-synthesis/mrna-synthesis/5-prime-capping-of-mrna/co-transcriptional-capping
https://rna.bocsci.com/support/mrna-capping-techniques-cap-0-cap-1-and-co-transcriptional-methods.html
https://assets.fishersci.com/TFS-Assets/LSG/manuals/sp_8048.pdf
https://areterna.com/why-co-transcriptional-capping/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1370634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1370634/
https://www.trilinkbiotech.com/media/contentmanager/content/mRNA_WVC2_1.pdf
https://www.neb.com/protocols/protocol-for-co-transcriptional-capping-using-cleancap-reagent-ag-from-trilink-and-hiscribe-t7-high-yield-rna-synthesis-kit
https://www.neb.com/protocols/protocol-for-co-transcriptional-capping-using-cleancap-reagent-ag-from-trilink-and-hiscribe-t7-high-yield-rna-synthesis-kit?pdf=true
https://www.protocols.io/view/t7-in-vitro-mrna-synthesis-with-separate-capping-a-g7ecbzjax.pdf
https://www.researchgate.net/publication/375066173_Co-transcriptional_capping_using_an_RNA_capping_enzyme-T7_RNA_polymerase_fusion_protein
https://www.benchchem.com/product/b15571453#co-transcriptional-capping-with-7-methylguanosine-5-diphosphate-protocol
https://www.benchchem.com/product/b15571453#co-transcriptional-capping-with-7-methylguanosine-5-diphosphate-protocol
https://www.benchchem.com/product/b15571453#co-transcriptional-capping-with-7-methylguanosine-5-diphosphate-protocol
https://www.benchchem.com/product/b15571453#co-transcriptional-capping-with-7-methylguanosine-5-diphosphate-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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